bis[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl] terephthalate
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Overview
Description
Bis[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl] terephthalate: is an organic compound that belongs to the class of benzoxazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl] terephthalate typically involves the reaction of terephthalic acid with 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenol. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final esterification. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl] terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazinone derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Bis[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl] terephthalate is used in the synthesis of various organic compounds and as a building block for more complex molecules .
Biology: The compound has shown potential in biological studies due to its antimicrobial and antiviral properties. It is being investigated for its ability to inhibit the growth of certain bacterial and viral strains .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of bis[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl] terephthalate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with target molecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,2′-(m-Phenylene)bis[4H-3,1-benzoxazin-4-one]
- 2,2′-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one)
Comparison: Compared to similar compounds, bis[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl] terephthalate exhibits unique properties due to the presence of the terephthalate moiety. This structural feature enhances its stability and reactivity, making it suitable for a wider range of applications .
Properties
Molecular Formula |
C36H20N2O8 |
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Molecular Weight |
608.6 g/mol |
IUPAC Name |
bis[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C36H20N2O8/c39-33(43-25-17-13-21(14-18-25)31-37-29-7-3-1-5-27(29)35(41)45-31)23-9-11-24(12-10-23)34(40)44-26-19-15-22(16-20-26)32-38-30-8-4-2-6-28(30)36(42)46-32/h1-20H |
InChI Key |
JRAUOQFIFCQJTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)C(=O)OC5=CC=C(C=C5)C6=NC7=CC=CC=C7C(=O)O6 |
Origin of Product |
United States |
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